molecular formula C7H12O3S B13534094 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid

3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid

Cat. No.: B13534094
M. Wt: 176.24 g/mol
InChI Key: GCLJWUDYNUAKCW-UHFFFAOYSA-N
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Description

3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H12O3S and a molecular weight of 176.23 g/mol This compound features a tetrahydrothiophene ring substituted with a hydroxyl group and a propanoic acid moiety

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

3-(3-hydroxythiolan-3-yl)propanoic acid

InChI

InChI=1S/C7H12O3S/c8-6(9)1-2-7(10)3-4-11-5-7/h10H,1-5H2,(H,8,9)

InChI Key

GCLJWUDYNUAKCW-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a thiol with an appropriate alkene under acidic conditions to form the tetrahydrothiophene ring. Subsequent hydroxylation and carboxylation steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The propanoic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid is unique due to its tetrahydrothiophene ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on neuroprotective, antioxidant, and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid can be represented as follows:

C9H14O3S\text{C}_9\text{H}_{14}\text{O}_3\text{S}

This compound features a tetrahydrothiophene ring, which contributes to its unique biological activity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid. For instance, derivatives of indole-3-propionic acid have demonstrated significant neuroprotection against oxidative stress and neurotoxicity in various cell lines, such as SH-SY5Y and primary rat neurons. These compounds showed the ability to prevent cell death induced by amyloid-beta peptide and other neurotoxic agents, indicating a potential role for 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid in treating neurodegenerative disorders .

Table 1: Neuroprotective Activity of Related Compounds

CompoundCell LineNeurotoxic AgentProtection (%)
Indole-3-propionic acidSH-SY5YAβ-peptide80%
5-Methoxy-indole carboxylic acidPrimary NeuronsDDTC-induced lipid peroxidation75%
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acidTBDTBDTBD

Antioxidant Activity

The antioxidant properties of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively and inhibit lipid peroxidation. This activity is critical in protecting cells from oxidative damage, which is a significant factor in the progression of various diseases, including cancer and neurodegeneration .

Antimicrobial Activity

Emerging research indicates that derivatives of propanoic acid compounds exhibit substantial antimicrobial activity against multidrug-resistant pathogens. For example, amino acid derivatives with a phenolic moiety have shown effectiveness against ESKAPE group bacteria and drug-resistant Candida species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL, demonstrating their potential as therapeutic agents against resistant infections .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)
4-Hydroxyphenyl amino propanoic acidMRSA1
4-Hydroxyphenyl amino propanoic acidCandida auris8
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acidTBDTBD

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of propanoic acids revealed that modifications at specific positions significantly enhance their biological activities. The incorporation of hydroxyl groups was found to improve both neuroprotective and antimicrobial properties .

In another case, a derivative similar to 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid was evaluated for its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further investigation .

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